1H-1,2,4-Triazole-3,5-diamine, N(sup 5)-(2-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)ethyl)-1-methyl-
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Overview
Description
1H-1,2,4-Triazole-3,5-diamine, N(sup 5)-(2-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)ethyl)-1-methyl- is a complex organic compound belonging to the triazole family. This compound is known for its significant biological and chemical properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N(sup 5)-(2-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)ethyl)-1-methyl- typically involves multi-step organic reactionsThe final step involves the addition of the thioethyl and methyl groups under controlled conditions to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing high-pressure reactors and advanced purification methods. The process is optimized to maximize yield and minimize by-products, ensuring the compound’s high purity for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-3,5-diamine, N(sup 5)-(2-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)ethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted triazoles, reduced triazole derivatives, and oxidized triazole compounds. These products have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
1H-1,2,4-Triazole-3,5-diamine, N(sup 5)-(2-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)ethyl)-1-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Acts as an inhibitor of DNA synthesis, making it useful in studying cellular processes and genetic research.
Medicine: Investigated for its potential as an antitumor agent and its role in treating epigenetically-based diseases.
Industry: Employed as a corrosion inhibitor for metals like copper.
Mechanism of Action
The compound exerts its effects primarily by inhibiting DNA synthesis. It interacts with specific molecular targets, including enzymes involved in DNA replication and repair. The inhibition of these enzymes disrupts cellular processes, leading to the compound’s antitumor and antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1-Acyl-1H-[1,2,4]triazole-3,5-diamine: Known for its potent anticancer properties and selective inhibition of cyclin-dependent kinases.
3,5-Diamino-1,2,4-triazole: Used as an inhibitor of DNA synthesis and as a corrosion inhibitor.
Uniqueness
1H-1,2,4-Triazole-3,5-diamine, N(sup 5)-(2-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)ethyl)-1-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DNA synthesis and its potential as an antitumor agent make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
92715-91-8 |
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Molecular Formula |
C16H24N8S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-N-[2-[[2-[(dimethylamino)methyl]-3H-benzimidazol-5-yl]methylsulfanyl]ethyl]-1-methyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C16H24N8S/c1-23(2)9-14-19-12-5-4-11(8-13(12)20-14)10-25-7-6-18-16-21-15(17)22-24(16)3/h4-5,8H,6-7,9-10H2,1-3H3,(H,19,20)(H3,17,18,21,22) |
InChI Key |
MIVHBVKIBUPNQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)N)NCCSCC2=CC3=C(C=C2)N=C(N3)CN(C)C |
Origin of Product |
United States |
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